![molecular formula C16H18N6O2S B11000282 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B11000282.png)

4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)butanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

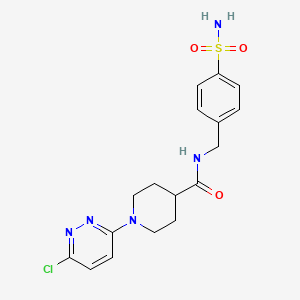

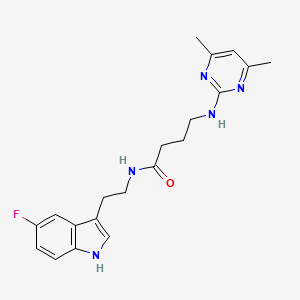

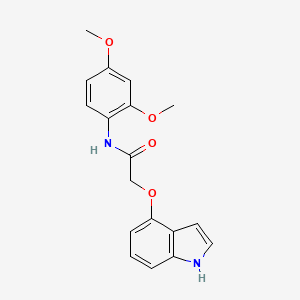

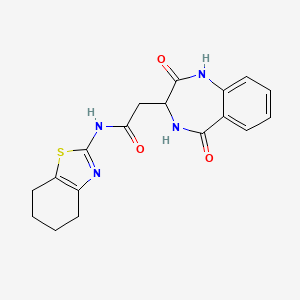

4-( [1,2,4]Triazolo[4,3-a]pyridin-3-yl)-N-(5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)butanamid ist eine komplexe organische Verbindung, die zur Klasse der heterocyclischen Verbindungen gehört. Diese Verbindung zeichnet sich durch eine einzigartige Kombination von Triazolo[4,3-a]pyridin- und Thiadiazol-Einheiten aus, die für ihre vielfältigen biologischen Aktivitäten bekannt sind. Das Vorhandensein dieser Heterocyclen macht die Verbindung zu einem potenziellen Kandidaten für verschiedene wissenschaftliche und industrielle Anwendungen.

Vorbereitungsmethoden

Syntheserouten und Reaktionsbedingungen

Die Synthese von 4-( [1,2,4]Triazolo[4,3-a]pyridin-3-yl)-N-(5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)butanamid umfasst in der Regel mehrere Schritte:

Bildung des Triazolo[4,3-a]pyridin-Kerns: Dies kann durch eine Eintopfsynthese erreicht werden, die die Reaktion von 2-Hydrazinopyridin mit substituierten aromatischen Aldehyden unter milden Bedingungen beinhaltet.

Synthese des Thiadiazol-Rings: Die Thiadiazol-Einheit kann durch Reaktion von Thiosemicarbazid mit Carbonsäuren oder deren Derivaten unter sauren Bedingungen synthetisiert werden.

Kupplungsreaktion: Der letzte Schritt beinhaltet die Kupplung der Triazolo[4,3-a]pyridin- und Thiadiazol-Zwischenprodukte mit Butanamid unter Verwendung von Kupplungsreagenzien wie EDCI (1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid) und HOBt (1-Hydroxybenzotriazol) in einem geeigneten Lösungsmittel wie DMF (Dimethylformamid).

Industrielle Produktionsmethoden

Für die Produktion im industriellen Maßstab kann die Synthese durch den Einsatz von Durchflussreaktoren optimiert werden, um die Reaktionsausbeute und Effizienz zu verbessern. Der Einsatz von automatisierten Syntheseplattformen kann den Prozess ebenfalls rationalisieren und so eine gleichbleibende Qualität und Skalierbarkeit gewährleisten.

Chemische Reaktionsanalyse

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere am Thiadiazolring, unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat.

Reduktion: Die Reduktion des Triazolo[4,3-a]pyridin-Rings kann mit Hilfe von Reduktionsmitteln wie Natriumborhydrid erreicht werden.

Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, insbesondere am Pyridinring, unter Verwendung von Reagenzien wie Alkylhalogeniden.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Lösungsmittel: DMF, DMSO (Dimethylsulfoxid), Acetonitril.

Hauptprodukte

Oxidation: Bildung von Sulfoxiden oder Sulfonen.

Reduktion: Bildung von reduzierten Triazolo[4,3-a]pyridin-Derivaten.

Substitution: Bildung von alkylierten oder arylierten Derivaten.

Wissenschaftliche Forschungsanwendungen

Chemie

Die Verbindung wird als Baustein in der organischen Synthese verwendet, insbesondere bei der Entwicklung neuer heterocyclischer Verbindungen mit potenziellen biologischen Aktivitäten.

Biologie

In der biologischen Forschung wird die Verbindung auf ihr Potenzial als Enzyminhibitor untersucht, insbesondere im Hinblick auf Kinasen und andere regulatorische Proteine.

Medizin

Die Verbindung zeigt vielversprechende Eigenschaften in der pharmazeutischen Chemie für die Entwicklung neuer Medikamente, insbesondere als Antikrebs- und entzündungshemmende Mittel .

Industrie

In der Industrie kann die Verbindung bei der Synthese von fortschrittlichen Materialien eingesetzt werden, darunter Polymere und Nanomaterialien, aufgrund ihrer einzigartigen strukturellen Eigenschaften.

Wirkmechanismus

Der Wirkmechanismus von 4-( [1,2,4]Triazolo[4,3-a]pyridin-3-yl)-N-(5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)butanamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie Kinasen. Die Verbindung bindet an das aktive Zentrum des Enzyms, hemmt seine Aktivität und moduliert so verschiedene zelluläre Signalwege. Diese Hemmung kann zur Unterdrückung der Zellproliferation und Induktion der Apoptose in Krebszellen führen .

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction of the triazolo[4,3-a]pyridine ring can be achieved using reducing agents such as sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: DMF, DMSO (dimethyl sulfoxide), acetonitrile.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of reduced triazolo[4,3-a]pyridine derivatives.

Substitution: Formation of alkylated or arylated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities.

Biology

In biological research, the compound is studied for its potential as an enzyme inhibitor, particularly targeting kinases and other regulatory proteins.

Medicine

The compound shows promise in medicinal chemistry for the development of new drugs, particularly as anti-cancer and anti-inflammatory agents .

Industry

In the industrial sector, the compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Wirkmechanismus

The mechanism of action of 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)butanamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating various cellular pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 4-( [1,2,4]Triazolo[4,3-a]pyridin-3-yl)-N-(5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)butanamid

- 4-( [1,2,4]Triazolo[4,3-a]pyridin-3-yl)-N-(5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)butanamid

Einzigartigkeit

Die einzigartige Kombination von Triazolo[4,3-a]pyridin- und Thiadiazol-Ringen in 4-( [1,2,4]Triazolo[4,3-a]pyridin-3-yl)-N-(5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)butanamid verleiht ihr im Vergleich zu anderen ähnlichen Verbindungen unterschiedliche biologische Aktivitäten. Ihre Fähigkeit, bestimmte Kinasen mit hoher Potenz zu hemmen, macht sie zu einem wertvollen Kandidaten für die Medikamentenentwicklung .

Eigenschaften

Molekularformel |

C16H18N6O2S |

|---|---|

Molekulargewicht |

358.4 g/mol |

IUPAC-Name |

N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide |

InChI |

InChI=1S/C16H18N6O2S/c23-14(17-16-21-20-15(25-16)11-5-4-10-24-11)8-3-7-13-19-18-12-6-1-2-9-22(12)13/h1-2,6,9,11H,3-5,7-8,10H2,(H,17,21,23) |

InChI-Schlüssel |

DICJVIUBFVPIOY-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(OC1)C2=NN=C(S2)NC(=O)CCCC3=NN=C4N3C=CC=C4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(1-methyl-1H-indol-6-yl)acetamide](/img/structure/B11000200.png)

![ethyl 4-{[3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanoyl]amino}piperidine-1-carboxylate](/img/structure/B11000206.png)

![N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-2-(isobutylamino)thiazole-4-carboxamide](/img/structure/B11000223.png)

![3-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11000227.png)

![4-(3,4-dichlorophenyl)-N-{2-[(1-methyl-1H-pyrazol-4-yl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B11000247.png)

![N-[(2Z)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B11000248.png)

![1-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-isothiochromene-3-carboxamide](/img/structure/B11000256.png)

![N-[(1-methyl-1H-pyrrol-2-yl)methyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B11000262.png)

![N-(1H-benzimidazol-2-yl)-3-[6-(propan-2-yloxy)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide](/img/structure/B11000277.png)

![2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide](/img/structure/B11000280.png)